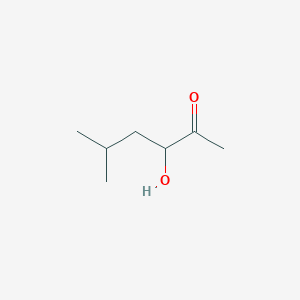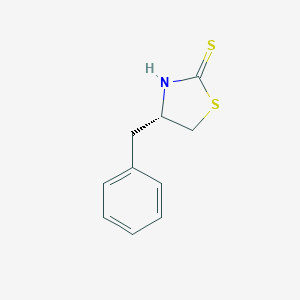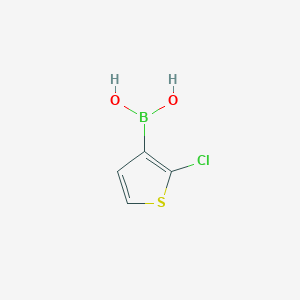![molecular formula C19H18F2N2O B067413 5-[3-[bis(4-fluorophenyl)methoxy]propyl]-1H-imidazole CAS No. 182069-10-9](/img/structure/B67413.png)
5-[3-[bis(4-fluorophenyl)methoxy]propyl]-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[3-[bis(4-fluorophenyl)methoxy]propyl]-1H-imidazole, also known as BFMPI, is a novel compound that has attracted significant attention from researchers due to its potential applications in various fields.
Mechanism Of Action
The exact mechanism of action of 5-[3-[bis(4-fluorophenyl)methoxy]propyl]-1H-imidazole is not fully understood. However, studies have suggested that it works by inhibiting the activity of enzymes involved in various cellular processes, such as DNA synthesis and cell division. 5-[3-[bis(4-fluorophenyl)methoxy]propyl]-1H-imidazole has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical And Physiological Effects
5-[3-[bis(4-fluorophenyl)methoxy]propyl]-1H-imidazole has been found to have various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to their death. 5-[3-[bis(4-fluorophenyl)methoxy]propyl]-1H-imidazole has also been found to inhibit the growth of fungal and bacterial cells by disrupting their cellular processes. In addition, 5-[3-[bis(4-fluorophenyl)methoxy]propyl]-1H-imidazole has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Advantages And Limitations For Lab Experiments
5-[3-[bis(4-fluorophenyl)methoxy]propyl]-1H-imidazole has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized in large quantities. 5-[3-[bis(4-fluorophenyl)methoxy]propyl]-1H-imidazole has also been found to have low toxicity, making it safe for use in lab experiments. However, one limitation of 5-[3-[bis(4-fluorophenyl)methoxy]propyl]-1H-imidazole is its poor solubility in aqueous solutions, which may affect its efficacy in some experiments.
Future Directions
There are several future directions for the research on 5-[3-[bis(4-fluorophenyl)methoxy]propyl]-1H-imidazole. One area of interest is the development of 5-[3-[bis(4-fluorophenyl)methoxy]propyl]-1H-imidazole-based cancer therapies. Researchers are exploring the use of 5-[3-[bis(4-fluorophenyl)methoxy]propyl]-1H-imidazole in combination with other anticancer drugs to improve their efficacy. Another area of interest is the development of 5-[3-[bis(4-fluorophenyl)methoxy]propyl]-1H-imidazole-based antifungal and antibacterial agents. Researchers are also investigating the potential use of 5-[3-[bis(4-fluorophenyl)methoxy]propyl]-1H-imidazole in the treatment of inflammatory diseases. Further studies are needed to fully understand the mechanism of action of 5-[3-[bis(4-fluorophenyl)methoxy]propyl]-1H-imidazole and its potential applications in various fields.
In conclusion, 5-[3-[bis(4-fluorophenyl)methoxy]propyl]-1H-imidazole is a novel compound that has attracted significant attention from researchers due to its potential applications in various fields. The synthesis method of 5-[3-[bis(4-fluorophenyl)methoxy]propyl]-1H-imidazole has been optimized to ensure high yield and purity of the compound. 5-[3-[bis(4-fluorophenyl)methoxy]propyl]-1H-imidazole has been extensively studied for its potential applications in cancer therapy, antifungal and antibacterial agents, and treatment of inflammatory diseases. The exact mechanism of action of 5-[3-[bis(4-fluorophenyl)methoxy]propyl]-1H-imidazole is not fully understood, but studies have suggested that it works by inhibiting the activity of enzymes involved in various cellular processes. 5-[3-[bis(4-fluorophenyl)methoxy]propyl]-1H-imidazole has several advantages for lab experiments, including its stability and low toxicity, but its poor solubility in aqueous solutions may affect its efficacy in some experiments. There are several future directions for the research on 5-[3-[bis(4-fluorophenyl)methoxy]propyl]-1H-imidazole, including the development of 5-[3-[bis(4-fluorophenyl)methoxy]propyl]-1H-imidazole-based cancer therapies, antifungal and antibacterial agents, and treatment of inflammatory diseases.
Synthesis Methods
The synthesis of 5-[3-[bis(4-fluorophenyl)methoxy]propyl]-1H-imidazole involves a series of chemical reactions. The starting material is 4-fluorobenzyl alcohol, which is reacted with 3-bromopropylamine to form 3-(4-fluorobenzylamino)propyl alcohol. This intermediate is then reacted with 1H-imidazole-4-carboxaldehyde to form the final product, 5-[3-[bis(4-fluorophenyl)methoxy]propyl]-1H-imidazole. The synthesis method has been optimized to ensure high yield and purity of the compound.
Scientific Research Applications
5-[3-[bis(4-fluorophenyl)methoxy]propyl]-1H-imidazole has been extensively studied for its potential applications in various fields. It has been shown to have anticancer, antifungal, and antibacterial properties. 5-[3-[bis(4-fluorophenyl)methoxy]propyl]-1H-imidazole has been found to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy. It has also been shown to have potent antifungal activity against various fungal strains, including Candida albicans and Aspergillus fumigatus. 5-[3-[bis(4-fluorophenyl)methoxy]propyl]-1H-imidazole has also been found to have antibacterial activity against Gram-positive and Gram-negative bacteria.
properties
CAS RN |
182069-10-9 |
|---|---|
Product Name |
5-[3-[bis(4-fluorophenyl)methoxy]propyl]-1H-imidazole |
Molecular Formula |
C19H18F2N2O |
Molecular Weight |
328.4 g/mol |
IUPAC Name |
5-[3-[bis(4-fluorophenyl)methoxy]propyl]-1H-imidazole |
InChI |
InChI=1S/C19H18F2N2O/c20-16-7-3-14(4-8-16)19(15-5-9-17(21)10-6-15)24-11-1-2-18-12-22-13-23-18/h3-10,12-13,19H,1-2,11H2,(H,22,23) |
InChI Key |
SNICMGDUOVKOPQ-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C(C2=CC=C(C=C2)F)OCCCC3=CN=CN3)F |
Canonical SMILES |
C1=CC(=CC=C1C(C2=CC=C(C=C2)F)OCCCC3=CN=CN3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




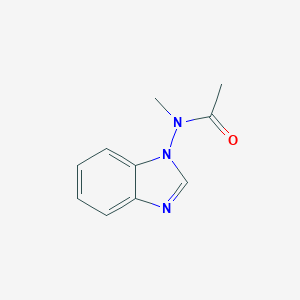
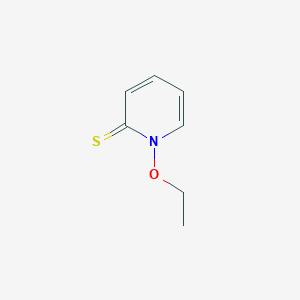


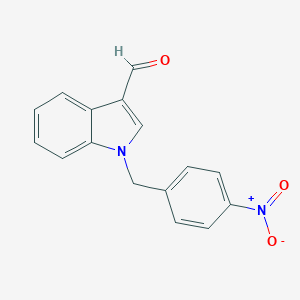

![1-Imidazo[1,5-A]pyridin-1-YL-ethanone](/img/structure/B67356.png)
